Cas no 1004852-94-1 (4-fluoro-4-4-(trifluoromethyl)phenylpiperidine)

4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine is a fluorinated piperidine derivative with a trifluoromethylphenyl substituent, offering unique physicochemical properties due to its electron-withdrawing groups. The fluorine and trifluoromethyl moieties enhance metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid aromatic-piperidine scaffold is conducive to binding interactions in drug discovery, particularly for CNS-targeted compounds. The compound's structural features also facilitate modulation of pharmacokinetic profiles, such as improved blood-brain barrier penetration. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Suitable for use in cross-coupling reactions and as a building block for bioactive molecules.
4-fluoro-4-4-(trifluoromethyl)phenylpiperidine structure
1004852-94-1 structure
Product name:4-fluoro-4-4-(trifluoromethyl)phenylpiperidine
CAS No:1004852-94-1
MF:C12H13F4N
Molecular Weight:247.231937170029
MDL:MFCD25908415
CID:5249508
PubChem ID:69230880

4-fluoro-4-4-(trifluoromethyl)phenylpiperidine 化学的及び物理的性質

名前と識別子

    • 4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
    • Piperidine, 4-fluoro-4-[4-(trifluoromethyl)phenyl]-
    • 4-fluoro-4-4-(trifluoromethyl)phenylpiperidine
    • MDL: MFCD25908415
    • インチ: 1S/C12H13F4N/c13-11(5-7-17-8-6-11)9-1-3-10(4-2-9)12(14,15)16/h1-4,17H,5-8H2
    • InChIKey: JDATYRUEWLDWEM-UHFFFAOYSA-N
    • SMILES: FC1(C2C=CC(C(F)(F)F)=CC=2)CCNCC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 250
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 12

4-fluoro-4-4-(trifluoromethyl)phenylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-201027-0.25g
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1
0.25g
$1078.0 2023-09-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00994125-1g
4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1 95%
1g
¥5873.0 2023-04-06
Enamine
EN300-201027-0.5g
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1
0.5g
$1124.0 2023-09-16
Enamine
EN300-201027-2.5g
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1
2.5g
$2295.0 2023-09-16
Enamine
EN300-201027-10.0g
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1
10.0g
$5037.0 2023-03-01
Enamine
EN300-201027-5g
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1
5g
$3396.0 2023-09-16
Enamine
EN300-201027-1g
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1
1g
$1172.0 2023-09-16
Enamine
EN300-201027-5.0g
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1
5.0g
$3396.0 2023-03-01
Enamine
EN300-201027-0.1g
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1
0.1g
$1031.0 2023-09-16
Enamine
EN300-201027-1.0g
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
1004852-94-1
1g
$0.0 2023-06-08

4-fluoro-4-4-(trifluoromethyl)phenylpiperidine 関連文献

4-fluoro-4-4-(trifluoromethyl)phenylpiperidineに関する追加情報

4-Fluoro-4-(4-Trifluoromethyl)Phenylpiperidine: A Comprehensive Overview

The compound 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine, also identified by the CAS number 1004852-94-1, is a highly specialized organic molecule with significant applications in modern chemical research and pharmaceutical development. This compound belongs to the class of piperidine derivatives, which are known for their versatility and wide-ranging utility in medicinal chemistry. The presence of the fluoro and trifluoromethyl groups in its structure introduces unique electronic and steric properties, making it a valuable substrate for exploring novel chemical reactions and drug design strategies.

Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine. Researchers have employed innovative methodologies, such as catalytic asymmetric synthesis and microwave-assisted reactions, to streamline its production. These techniques not only enhance the efficiency of synthesis but also minimize environmental impact, aligning with the principles of green chemistry. The compound's structure, featuring a piperidine ring fused with a fluorinated aromatic system, has been extensively studied for its potential in modulating biological targets, such as G-protein coupled receptors (GPCRs) and ion channels.

The pharmacological profile of 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine has garnered significant attention due to its ability to interact with various biological systems. Preclinical studies have demonstrated its efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in treating neuropsychiatric disorders. Moreover, its trifluoromethyl group contributes to enhanced metabolic stability, a desirable trait for drugs requiring prolonged action in vivo.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery programs targeting neurodegenerative diseases. Collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of analogs derived from 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine that exhibit improved bioavailability and reduced toxicity profiles. These findings underscore the importance of structural modifications in optimizing therapeutic agents.

In addition to its pharmacological significance, 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine has been utilized as a building block in the synthesis of advanced materials. Its unique electronic properties make it a candidate for applications in organic electronics, such as semiconducting polymers and light-emitting diodes (LEDs). Researchers have explored its integration into conjugated systems to enhance charge transport properties, paving the way for next-generation electronic devices.

The study of CAS No. 1004852-94-1 has also contributed to our understanding of fluorine chemistry. The strategic placement of fluorine atoms in organic molecules can significantly alter their physical and chemical properties. In this compound, the fluoro group not only enhances lipophilicity but also imparts resistance to enzymatic degradation, making it an attractive candidate for drug delivery systems.

Looking ahead, the continued exploration of 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine is expected to yield further insights into its potential applications across diverse fields. Its role as a versatile scaffold for drug discovery and material science highlights its importance in contemporary chemical research. As advancements in synthetic methods and computational modeling continue to evolve, this compound will undoubtedly remain at the forefront of scientific innovation.

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